N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is a benzothiazole-derived compound characterized by a dimethylaminopropyl side chain, an ethoxy-substituted benzothiazole ring, and a 2-phenoxybenzamide moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological research. The compound is synthesized via multi-step organic reactions involving amidation and alkylation, as inferred from related benzothiazole syntheses in and . It is commercially available through global suppliers (–11), indicating its relevance in drug discovery .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3S.ClH/c1-4-32-23-16-10-17-24-25(23)28-27(34-24)30(19-11-18-29(2)3)26(31)21-14-8-9-15-22(21)33-20-12-6-5-7-13-20;/h5-10,12-17H,4,11,18-19H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGLLGXANZLHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H28ClN3O2S
- Molecular Weight : 434.0 g/mol
- CAS Number : 1052537-64-0
The structure includes a dimethylamino propyl chain, an ethoxy-substituted benzothiazole moiety, and a phenoxy group, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential as an antimicrobial agent.
- Anticancer Properties : The benzothiazole derivatives are known for their cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Activity :
Comparative Analysis of Related Compounds
A comparison of this compound with other benzothiazole derivatives highlights its unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide | Fluorine substitution on benzothiazole | Antimicrobial activity |
| N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide | Methoxy group on benzothiazole | Anticancer properties |
| N-(3-(dimethylamino)propyl)-N-benzothiazol-2-ylfuran-2-carboxamide | No ethoxy group | General biological activity |
Future Directions in Research
Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Potential research avenues include:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that compounds similar to N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride exhibit significant antimicrobial properties. Research has shown that benzothiazole derivatives can possess anti-tubercular activity, making this compound a candidate for further exploration in treating infectious diseases.
Anticancer Properties
The structural features of this compound suggest potential applications in oncology. Similar compounds have been noted for their cytotoxic effects against various cancer cell lines. The combination of the benzothiazole moiety with the dimethylamino chain may enhance its efficacy against tumors .
Serotonin Transporter Inhibition
Research on related compounds indicates that they may interact with serotonin transporters (SERT), which are critical targets for antidepressant drugs. The binding affinity of these compounds can be assessed through in vitro studies, potentially leading to new antidepressant therapies .
Pharmaceutical Development
Given its unique structure, this compound is being investigated for its role in drug discovery programs. Its diverse biological activities make it a candidate for further development aimed at addressing various medical conditions, including infections and mood disorders .
Case Study 1: Synthesis and Biological Evaluation
In an experimental study, researchers synthesized various analogues of this compound to evaluate their binding affinity at SERT and norepinephrine transporters (NET). The results indicated that several analogues demonstrated significant displacement of radioligands, suggesting their potential as therapeutic agents targeting mood disorders .
Case Study 2: Anticancer Activity Assessment
Another study focused on assessing the anticancer properties of compounds structurally similar to this compound. In vitro tests revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines, highlighting the importance of further research into their mechanisms of action and therapeutic potential.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its amide, benzothiazole, ethoxy, and phenoxy groups:
Amide Hydrolysis
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Acidic/Basic Conditions : Amide bonds cleave to form carboxylic acids or amines. For example:
\text{Amide} \xrightarrow{\text{HCl/HO^-}} \text{Carboxylic acid} + \text{Amine}
This is a common degradation pathway for amide-containing compounds.
Ethoxy Group Reactions
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O-Dealkylation : Harsh acidic or basic conditions can demethylate the ethoxy group, yielding a phenolic hydroxyl group.
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Electrophilic Substitution : The para-substituted ethoxy group may resist substitution due to steric hindrance.
Benzothiazole Ring Reactions
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Electrophilic Substitution : Positions adjacent to sulfur/nitrogen atoms are reactive. Chlorination or nitration could occur under specific conditions .
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Sulfur Oxidation : The thiazole sulfur may oxidize to sulfoxide or sulfone derivatives, altering electronic properties .
Phenoxy Group Interactions
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Nucleophilic Aromatic Substitution : The phenoxy ring’s reactivity depends on substitution patterns. Ortho/meta substituents enhance nucleophilicity, but para substitution (as in ethoxy) reduces it.
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Ether Cleavage : Harsh conditions (e.g., HI, HBr) may cleave the ether bond, releasing a phenol.
Stability and Degradation
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Hydrolytic Stability : Amide bonds are stable under mild conditions but susceptible to hydrolysis in extreme pH environments.
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Thermal Stability : The benzothiazole core and aromatic rings provide structural rigidity, contributing to thermal stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural homology with several benzothiazole and amide derivatives. Below is a comparative analysis:
Table 1: Structural Comparison of Target Compound and Analogs
Impact of Substituent Modifications
- Ethoxy vs.
- Amide Chain Variations: The 2-phenoxybenzamide moiety in the target compound introduces aromatic bulk, which may influence receptor binding compared to the smaller benzo[d]thiazole-2-carboxamide () or linear 3-phenylpropanamide () .
- Halogen Substitutions : The 6-fluoro analog () could exhibit altered electronic properties and metabolic stability due to fluorine’s electronegativity, though direct activity data are unavailable .
Pharmacological and Physicochemical Inferences
- Solubility : The hydrochloride salt form (common across analogs) improves water solubility, critical for in vivo applications .
- Molecular Weight : The target compound’s higher molecular weight (~539 g/mol) compared to analogs (e.g., 463 g/mol in ) may affect bioavailability, adhering to Lipinski’s rule limits .
- Synthetic Accessibility : Analogous compounds in and suggest that benzothiazole derivatives require reflux conditions and purification via chromatography, which may influence scalability .
Commercial and Research Relevance
The target compound is supplied by multiple vendors (–11), reflecting its utility in medicinal chemistry. Structural analogs with methoxy or fluoro substituents () are similarly available, indicating a research focus on optimizing benzothiazole-based pharmacophores .
Q & A
Basic Research: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of substituents. Key optimization strategies include:
- Temperature control : Maintaining 60–80°C during amide coupling to minimize side reactions .
- Solvent selection : Using tetrahydrofuran (THF) or dichloromethane to enhance solubility of intermediates .
- Catalyst use : Employing coupling agents like HBTU or BOP for efficient amide bond formation .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Data Example : A similar compound achieved 98% purity via HPLC after optimized recrystallization .
Basic Research: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent placement and stereochemistry. For example, aromatic protons in the 6.5–8.5 ppm range validate the phenoxy group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 438.9 vs. calculated 438.9 g/mol for a related compound) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .
Advanced Research: How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors. Strategies include:
- Metabolic Stability Assays : Liver microsome studies to identify rapid degradation pathways .
- Formulation Adjustments : Use of liposomal encapsulation to enhance bioavailability .
- Dosing Regimen Optimization : Adjusting frequency based on half-life (e.g., a related compound showed improved efficacy with twice-daily dosing in murine models) .
Example : A fluoro-substituted analogue exhibited strong in vitro kinase inhibition but poor in vivo efficacy due to rapid clearance; PK profiling guided structural modifications .
Advanced Research: How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
- Systematic Substitution : Replace functional groups (e.g., ethoxy → methoxy) and assess bioactivity changes. lists analogues with varying substituents and activities (e.g., nitro groups enhance antitumor activity) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like kinases or GPCRs .
- Bioisosteric Replacement : Substitute the dimethylamino group with morpholino to evaluate solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
